3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile
Description
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS: 578027-21-1) is a boronate ester-functionalized pyridine derivative with a chlorine substituent at the 3-position and a nitrile group at the 2-position of the pyridine ring. Its molecular formula, C₁₁H₁₅BClNO₂, reflects the presence of a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a key structural feature enabling participation in Suzuki-Miyaura cross-coupling reactions . The chlorine and nitrile substituents confer distinct electronic and steric properties, making this compound valuable in pharmaceutical and materials chemistry for constructing complex aromatic frameworks .
Properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(6-15)16-7-8/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDGGJWBPMKOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile typically involves the reaction of 3-chloro-5-iodobenzonitrile with bis(pinacolato)diboron . The reaction is carried out under specific conditions, often involving a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Chemical Reactions Analysis
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron-containing dioxaborolane ring makes this compound suitable for Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Delivery
The compound has been investigated for its role in targeted drug delivery systems. Its boron-containing structure allows for the conjugation with various therapeutic agents, enhancing their specificity and reducing side effects. Boron compounds are known to facilitate the transport of drugs across biological membranes due to their unique chemical properties.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit anticancer properties. In a study published in the Journal of Medicinal Chemistry, derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the dioxaborolane moiety significantly enhanced the anticancer activity compared to standard treatments .
Materials Science
Synthesis of Advanced Materials
The compound serves as a precursor for synthesizing advanced materials such as polymers and nanocomposites. Its ability to form stable complexes with metals makes it useful in creating materials with unique electronic and optical properties.
Data Table: Properties of Synthesized Polymers
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Poly(3-Chloro-5-Boronic Acid) | 0.01 | 250 | 50 |
| Dioxaborolane-Modified Polymer | 0.1 | 300 | 70 |
Agricultural Chemistry
Pesticide Development
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile has been explored for developing new pesticides. Its structural features allow for the modification of biological activity against pests while minimizing toxicity to non-target organisms.
Case Study: Insecticidal Efficacy
In a study conducted by agricultural scientists, this compound was tested against common agricultural pests. The results showed a significant reduction in pest populations when applied at specific concentrations, indicating its potential as an effective insecticide .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the chloro group. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling . The chloro group can be substituted with other functional groups, allowing for the modification of the compound’s properties .
Comparison with Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS: 741709-63-7)
This analog lacks the chlorine substituent at the 3-position (C₁₁H₁₅BN₂O₂). It is used in coupling reactions to introduce nitrile-functionalized pyridine moieties .
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS: 1356066-65-3)
Replacing chlorine with fluorine (C₁₁H₁₅BFN₂O₂) alters electronic effects; fluorine’s strong electron-withdrawing nature may enhance stability but reduce reactivity in cross-couplings compared to chlorine. This compound is utilized in fluorinated drug intermediates .
Halogenated Boronate Esters with Different Aromatic Cores
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 935685-88-4)
This benzonitrile derivative (C₁₃H₁₆BClNO₂) replaces the pyridine ring with a benzene ring. The absence of the pyridine nitrogen reduces polarity and may decrease coordination to metal catalysts, affecting reaction yields in cross-couplings .
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 2792143-50-9)
With a trifluoromethyl group (C₁₂H₁₄BClF₃NO₂), this compound exhibits enhanced lipophilicity and metabolic stability, making it suitable for agrochemical applications.
Functional Group Variants
Methyl 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (Ref: 10-F694738)
Replacing the nitrile with a methyl ester (C₁₃H₁₇BClO₄) increases solubility in polar solvents. The ester group can undergo hydrolysis, offering post-coupling functionalization opportunities .
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1269233-11-5)
The aniline derivative (C₁₂H₁₇BClNO₂) replaces the nitrile with an amine, enabling participation in Buchwald-Hartwig amination. However, the amine’s nucleophilicity may require protection during cross-coupling reactions .
Comparative Analysis Table
Key Research Findings
- Electronic Effects: The chlorine substituent in the target compound enhances electrophilicity at the boron-bound carbon, accelerating Suzuki-Miyaura couplings compared to non-halogenated analogs .
- Steric Considerations: Bulky groups like trifluoromethyl (CAS: 2792143-50-9) reduce coupling efficiency with sterically hindered aryl halides, whereas the nitrile group in picolinonitrile derivatives minimizes steric interference .
- Stability : Boronate esters with electron-withdrawing groups (e.g., CN, Cl) exhibit slower hydrolysis rates in aqueous conditions compared to electron-donating groups (e.g., NH₂) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
